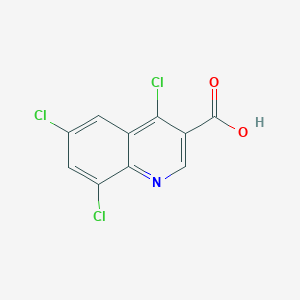

4,6,8-Trichloroquinoline-3-carboxylic acid

Description

4,6,8-Trichloroquinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by three chlorine substituents at positions 4, 6, and 8 of the quinoline core and a carboxylic acid group at position 2.

Properties

IUPAC Name |

4,6,8-trichloroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-4-1-5-8(13)6(10(15)16)3-14-9(5)7(12)2-4/h1-3H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUCCNHSIDWTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of 4,6,8-Trichloroquinoline-3-carboxylic acid may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Types of Reactions:

Oxidation: 4,6,8-Trichloroquinoline-3-carboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in 4,6,8-Trichloroquinoline-3-carboxylic acid can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of partially or fully reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

While the search results do not offer direct information on the applications of "4,6,8-Trichloroquinoline-3-carboxylic acid," they do provide information on related compounds and their applications, which can give insight into the potential uses of the target compound.

Quinoline-3-carboxylic acid derivatives as anticancer agents:

- Enhancing selectivity Certain 2, 4-disubstituted quinoline-3-carboxylic acid derivatives have been designed and evaluated for their potential as anticancer agents. These compounds have been tested on cancer cell lines (MCF-7 and K562) and non-cancerous cell lines (HEK293) .

- pKa value modification Changing the pKa value of these compounds can enhance their selectivity for cancer cells, reducing absorption in non-cancerous cells .

- In vitro results Some synthesized compounds exhibited micromolar inhibition with higher selectivity compared to their ester parent compounds. Specifically, compounds 2f and 2l were found to be more selective and potent . The enhanced drug absorption in acidic environments, typical of cancer tissues, contributes to their effectiveness .

Pyrrolo[3,4-b]quinolines

- Aminolysis reactions Research has been conducted on chlorine- and sulfur-substituted pyrrolo[3,4-b]quinolines, exploring the products formed during aminolysis reactions with alkylamines . The products include 4-chloro-2-propylthio- carbamoyl-quinoline-3-carboxylic acid propylamide, 9-chloro-2-propyl-3-propylimino-2,3-dihydro- pyrrolo[3,4-b]quinolin-1-one, and other related compounds .

4-Oxo-1,4-dihydroquinoline derivatives

- Antifungal activity Compounds derived from 4-oxo-1,4-dihydroquinoline have shown antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 1.56 µg/mL for specific derivatives.

- Anticancer potential Some studies have explored the anticancer potential of 4-oxo-1,4-dihydroquinoline, though initial investigations showed insignificant activity against solid breast cancer cell lines like MCF-7.

- CNS activity Certain derivatives can act as negative allosteric modulators for mGlu2 receptors, suggesting potential applications in treating various Central Nervous System (CNS) disorders.

- Antibacterial activity In vivo studies with synthesized compounds demonstrated antibacterial activity against E. coli, with effective doses (ED50) ranging from 50 to 160 mg/kg. The most potent derivative showed an MIC of 4.1 µg/mL against multiple bacterial strains.

Table: Potential Applications Based on Related Compounds

Mechanism of Action

The mechanism of action of 4,6,8-Trichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

4,6,8-Trichloroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinoline derivatives. It has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor domains. This article aims to consolidate current research findings related to the biological activity of this compound, including data tables and case studies.

Structure and Synthesis

The structure of 4,6,8-Trichloroquinoline-3-carboxylic acid consists of a quinoline ring substituted with three chlorine atoms at positions 4, 6, and 8 and a carboxylic acid group at position 3. The synthesis typically involves chlorination reactions followed by carboxylation processes.

Biological Activity Overview

The biological activities of 4,6,8-Trichloroquinoline-3-carboxylic acid have been investigated in various studies. The compound exhibits notable antibacterial , antifungal , and anticancer properties.

Antibacterial Activity

Research has shown that 4,6,8-Trichloroquinoline-3-carboxylic acid possesses significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported as low as 0.39 µg/mL for certain derivatives .

- A comparative study highlighted its effectiveness against multidrug-resistant strains, making it a candidate for further development as an antibiotic .

Table 1: Antibacterial Activity of 4,6,8-Trichloroquinoline-3-carboxylic Acid

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Escherichia coli | 1.56 |

| Bacillus subtilis | 0.78 |

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown promising results in inhibiting fungal growth:

- In vitro tests indicated effective inhibition against various fungal strains, comparable to established antifungal agents like fluconazole .

- The structure-activity relationship suggests that the presence of halogen substituents enhances lipophilicity, which may improve membrane permeability and bioactivity .

Table 2: Antifungal Activity Comparison

| Fungal Strain | IC50 (µg/mL) | Comparison Agent | IC50 (µg/mL) |

|---|---|---|---|

| Candida albicans | 0.12 | Fluconazole | 0.06 |

| Aspergillus niger | 3.91 | Fluconazole | 0.24 |

Antitumor Activity

Studies have also explored the potential anticancer effects of the compound:

- In vitro assays demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells.

- The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of various quinoline derivatives including 4,6,8-Trichloroquinoline-3-carboxylic acid against resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Case Study on Antitumor Effects : Another investigation assessed the compound's impact on human cancer cell lines. Results showed that treatment led to a marked decrease in cell viability and an increase in apoptotic markers.

Chemical Reactions Analysis

Chlorination and Halogenation Reactions

The quinoline scaffold undergoes electrophilic substitution at electron-rich positions. Chlorination typically employs POCl₃ or PCl₅ under reflux:

-

POCl₃-mediated chlorination at elevated temperatures introduces chlorine atoms at positions 4, 6, and 8 .

-

Example: Refluxing 2-methyl-8-trifluoromethyl-4-quinolinol with POCl₃ and PCl₃ at 95–100°C produces chlorinated derivatives .

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Methyl-4-quinolinol | POCl₃, PCl₃, 95–100°C, 90 min | 4,6,8-Trichloroquinoline | 99% |

Carboxylic Acid Functionalization

The carboxyl group participates in nucleophilic acyl substitution:

Esterification

Reaction with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) forms esters :

Amide Formation

Coupling with amines via EDC/HOBt or SOCl₂ activation yields amides :

-

Example : Reaction with ethylenediamine produces water-soluble derivatives for pharmacological applications .

| Reaction Type | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Amide coupling | SOCl₂, R-NH₂, DMF | Prodrug synthesis |

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the COOH group, generating 3-substituted quinolines :

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring undergoes nitration or sulfonation at the 5- or 7-positions under forcing conditions:

Reduction of the Quinoline Core

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a tetrahydroquinoline structure, modulating bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.